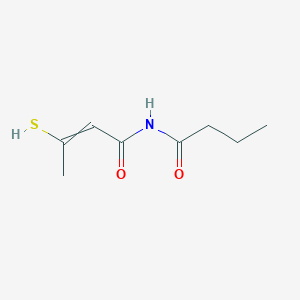
N-Butanoyl-3-sulfanylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butanoyl-3-sulfanylbut-2-enamide is an organic compound with a unique structure that combines a butanoyl group, a sulfanyl group, and an enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Butanoyl-3-sulfanylbut-2-enamide can be achieved through several methods. One common approach involves the reaction of a butanoyl chloride with a 3-sulfanylbut-2-enamide under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Butanoyl-3-sulfanylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Butanoyl-3-sulfanylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-Butanoyl-3-sulfanylbut-2-enamide involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The enamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- N-Butanoyl-3-sulfanylbut-2-enamide
- N-Butanoyl-3-sulfanylbut-2-enamine
- N-Butanoyl-3-sulfanylbut-2-enol
Comparison: this compound is unique due to its combination of a butanoyl group, a sulfanyl group, and an enamide moiety. This structure provides a balance of stability and reactivity, making it a versatile compound in organic synthesis.
Propriétés
Numéro CAS |
88136-92-9 |
|---|---|
Formule moléculaire |
C8H13NO2S |
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
N-butanoyl-3-sulfanylbut-2-enamide |
InChI |
InChI=1S/C8H13NO2S/c1-3-4-7(10)9-8(11)5-6(2)12/h5,12H,3-4H2,1-2H3,(H,9,10,11) |
Clé InChI |
VJRWOYPXANJFPG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(=O)C=C(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


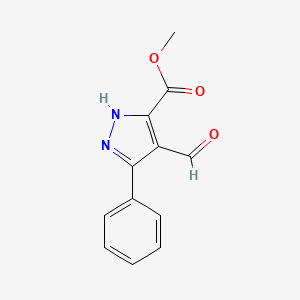
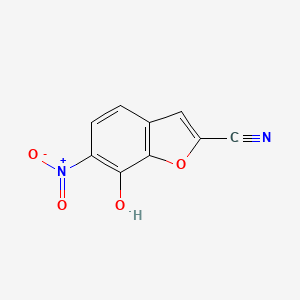
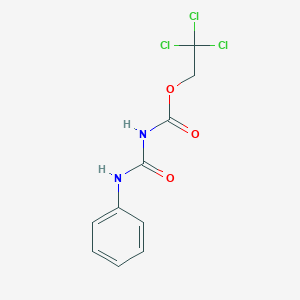
silane](/img/structure/B14395717.png)
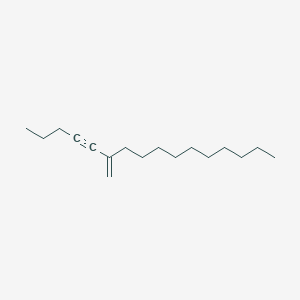
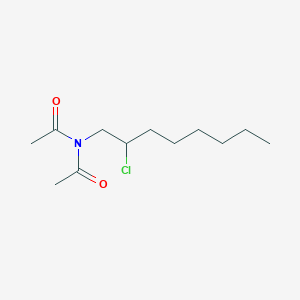

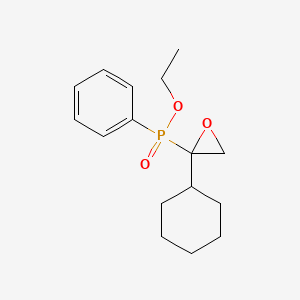

![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
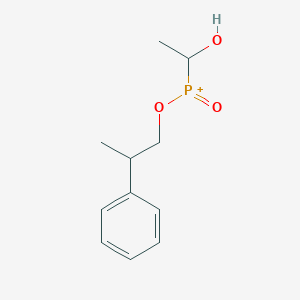
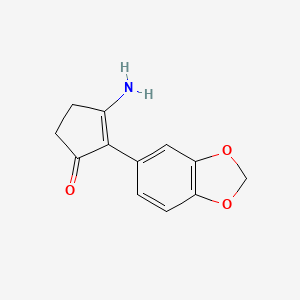
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)
